molecular formula C10H8N2O3 B2413552 5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid CAS No. 842958-49-0

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid

Cat. No. B2413552
CAS RN: 842958-49-0
M. Wt: 204.185
InChI Key: MIFBBWWDOGDMEN-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

A novel 1,2,4-triazole intermediate 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride and screened for biological activities .


Molecular Structure Analysis

The compound was structurally characterized by nuclear magnetic resonance spectroscopy, elemental analysis, infrared spectroscopy, and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The compound was prepared by the reaction of N’-aminopiridyne-2-carboximidamine and an excess monoethyl oxalyl chloride .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Future Directions

The development of new therapeutics with high bioactivity and safety is continuously challenging global health. Nature has provided many therapeutic models containing heterocycle subunits that are found in vitamins, hormones, antibiotics, and alkaloids . Transposition, derivatization and hybrid drug design is an excellent way to reduce the cost of manufacturing involved and to enhance drug development to thwart resistance .

properties

IUPAC Name

5-methyl-3-pyridin-2-yl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-6-8(10(13)14)9(12-15-6)7-4-2-3-5-11-7/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBBWWDOGDMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-3-(pyridin-2-yl)-1,2-oxazole-4-carboxylic acid

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